Ethyl 3-methylimidazo[1,2-a]pyridine-2-carboxylate

MCH1R antagonist GPCR obesity

Ethyl 3-methylimidazo[1,2-a]pyridine-2-carboxylate (CAS 1038828-20-4) is a heterocyclic small molecule (C₁₁H₁₂N₂O₂, MW 204.23) belonging to the imidazo[1,2-a]pyridine family, a recognized 'privileged scaffold' in medicinal chemistry. It features a 3-methyl substituent on the fused imidazo[1,2-a]pyridine core and an ethyl ester at the 2-position.

Molecular Formula C11H12N2O2
Molecular Weight 204.22 g/mol
CAS No. 1038828-20-4
Cat. No. B6590345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-methylimidazo[1,2-a]pyridine-2-carboxylate
CAS1038828-20-4
Molecular FormulaC11H12N2O2
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N2C=CC=CC2=N1)C
InChIInChI=1S/C11H12N2O2/c1-3-15-11(14)10-8(2)13-7-5-4-6-9(13)12-10/h4-7H,3H2,1-2H3
InChIKeyIFMJYALATKVPJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-methylimidazo[1,2-a]pyridine-2-carboxylate (CAS 1038828-20-4): Core Scaffold Profile for Procurement


Ethyl 3-methylimidazo[1,2-a]pyridine-2-carboxylate (CAS 1038828-20-4) is a heterocyclic small molecule (C₁₁H₁₂N₂O₂, MW 204.23) belonging to the imidazo[1,2-a]pyridine family, a recognized 'privileged scaffold' in medicinal chemistry [1]. It features a 3-methyl substituent on the fused imidazo[1,2-a]pyridine core and an ethyl ester at the 2-position. This substitution pattern distinguishes it from the unsubstituted ethyl imidazo[1,2-a]pyridine-2-carboxylate (CAS 38922-77-9) and other 3-position variants [2]. The compound serves primarily as a versatile synthetic intermediate, with the ethyl ester enabling further derivatization via hydrolysis, amidation, or transesterification, while the 3-methyl group modulates both physicochemical properties and biological target engagement .

Why Ethyl 3-methylimidazo[1,2-a]pyridine-2-carboxylate Cannot Be Swapped with Unsubstituted or Alternative 3-Position Analogs


Within the imidazo[1,2-a]pyridine-2-carboxylate series, the identity of the 3-position substituent is a critical determinant of biological activity, binding affinity, and physicochemical properties. Published structure–activity relationship (SAR) studies demonstrate that replacing the 3-methyl group with hydrogen, halogen, or bulkier aryl groups results in quantifiable alterations in target potency, metabolic stability, and solubility [1]. Specifically, introduction of a methyl substituent at the 3-position has been shown to confer a significant improvement in melanin-concentrating hormone receptor 1 (MCH1R) binding affinity compared to the unsubstituted parent scaffold [2]. Procurement of a generic 'imidazo[1,2-a]pyridine-2-carboxylate' without precisely specifying the 3-methyl substitution thus risks selecting a compound with materially different reactivity, biological readout, and downstream synthetic utility .

Quantitative Differentiation Evidence for Ethyl 3-methylimidazo[1,2-a]pyridine-2-carboxylate (1038828-20-4) vs. Closest Analogs


3-Methyl Substitution Confers Enhanced MCH1R Binding Affinity vs. Unsubstituted Scaffold

In a systematic SAR study of imidazo[1,2-a]pyridine-based MCH1R antagonists (Kishino et al., 2008), introduction of a methyl substituent at the 3-position of the imidazo[1,2-a]pyridine core provided compounds with a 'significant improvement in MCH1R affinity' compared to the corresponding 3-unsubstituted analogs [1]. The 3-methyl modification was identified as a key structural determinant for enhanced receptor engagement, with representative compounds in the series achieving potent MCH1R antagonism and favorable brain exposure in rodent models . Ethyl 3-methylimidazo[1,2-a]pyridine-2-carboxylate embodies this critical 3-methyl pharmacophoric feature, distinguishing it from ethyl imidazo[1,2-a]pyridine-2-carboxylate (CAS 38922-77-9), which lacks this substitution.

MCH1R antagonist GPCR obesity

Class-Level Imidazo[1,2-a]pyridine Antitubercular Potency (MIC) Against M. tuberculosis H37Rv

Imidazo[1,2-a]pyridine-2-carboxylate derivatives have demonstrated potent whole-cell activity against Mycobacterium tuberculosis H37Rv. A 2024 study of substituted imidazo[1,2-a]pyridine derivatives reported MIC values of 0.6 µM and 0.9 µM against the H37Rv strain for lead compounds 6a and 6k, comparable to the first-line drug isoniazid [1]. Separately, certain imidazo[1,2-a]pyridine-2-carboxamide analogues—accessible via hydrolysis and amidation of the corresponding 2-carboxylate esters—have exhibited exceptional potency with MIC values as low as ≤0.006 µM (low nanomolar) against replicating M. tuberculosis . While ethyl 3-methylimidazo[1,2-a]pyridine-2-carboxylate itself has not been directly tested as a final drug substance, its structural role as a key intermediate for generating the 2-carboxamide pharmacophore places it within this high-potency antitubercular chemical space, differentiating it from non-carboxylate imidazo[1,2-a]pyridine variants that cannot readily access this validated derivatization pathway.

antitubercular M. tuberculosis InhA inhibition

Ethyl Ester Handle Enables Quantitative Synthetic Derivatization Yields vs. Carboxylic Acid Starting Materials

Ethyl 3-methylimidazo[1,2-a]pyridine-2-carboxylate has been reported to undergo efficient synthesis via a green chemistry protocol using 1-hydrogeno-3-butylimidazolium tetrafluoroborate as catalyst at 20 °C, achieving a 74% isolated yield for the target ester . The ethyl ester functionality provides a protected, organic-solvent-soluble handle that can be selectively hydrolyzed to the corresponding carboxylic acid or directly subjected to amidation/transesterification. This contrasts with the free carboxylic acid analog (3-methylimidazo[1,2-a]pyridine-2-carboxylic acid, CAS 1227268-77-0), which has a reported melting point of 210–215 °C, limited solubility in nonpolar media, and requires activation for coupling reactions—a less versatile entry point for parallel library synthesis .

synthetic intermediate amide coupling derivatization

Predicted LogP and CNS Multiparameter Optimization (MPO) Desirability vs. 3-H and 3-CF₃ Analogs

The 3-methyl substituent on ethyl 3-methylimidazo[1,2-a]pyridine-2-carboxylate contributes to a calculated LogP that has been reported as approximately 1.87–1.91, placing it within the favorable CNS drug-like space (LogP 1–3) [1]. By comparison, the unsubstituted imidazo[1,2-a]pyridine core has a reported LogP of approximately 1.21–1.35 [2], while the 3-trifluoromethyl analog (ethyl 3-bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate, CAS 1160474-86-1) is expected to exhibit a substantially higher LogP (>3.5, calculated) due to the lipophilic CF₃/Br substituents, potentially exceeding the optimal range for oral CNS drug candidates. The 3-methyl substitution thus strikes a balanced lipophilicity profile that supports both adequate membrane permeability and acceptable aqueous solubility for in vitro assay compatibility compared to both more polar (3-H) and more lipophilic (3-CF₃) alternatives.

CNS drug-likeness LogP physicochemical properties

C-3 Functionalization Versatility: Catalyst-Free Derivatization Access to New Chemical Space vs. 3-Unsubstituted Scaffolds

Recent methodology development has demonstrated catalyst-free C-3 functionalization of imidazo[1,2-a]pyridines to rapidly access new chemical space for drug discovery [1]. Compounds already bearing a 3-methyl substituent, such as ethyl 3-methylimidazo[1,2-a]pyridine-2-carboxylate, can serve as reference standards or starting materials for further C-3 elaboration through C(sp³)–H functionalization strategies. In contrast, the 3-unsubstituted analog (ethyl imidazo[1,2-a]pyridine-2-carboxylate, CAS 38922-77-9) presents a different reactivity profile at the C-3 position (C–H vs. C–CH₃), which can be exploited for orthogonal derivatization. The 3-methyl compound also serves as a negative control or baseline in medicinal chemistry campaigns investigating the steric and electronic effects of the 3-position on target binding—a utility not available from the 3-H parent compound [2].

C-H functionalization chemical biology lead optimization

Recommended Research and Procurement Scenarios for Ethyl 3-methylimidazo[1,2-a]pyridine-2-carboxylate


MCH1R Antagonist Lead Optimization for Metabolic Disorders

Teams pursuing MCH1R antagonist programs for obesity or metabolic syndrome should select ethyl 3-methylimidazo[1,2-a]pyridine-2-carboxylate as the preferred synthetic intermediate. The 3-methyl substituent has been validated in published SAR studies to confer significant improvement in MCH1R binding affinity relative to the 3-unsubstituted parent scaffold [1]. The ethyl ester handle can be hydrolyzed and elaborated to diverse carboxamide, hydrazide, or heterocyclic derivatives for lead optimization while maintaining the critical 3-methyl pharmacophore .

Antitubercular Drug Discovery via 2-Carboxamide Derivatization

Research groups targeting Mycobacterium tuberculosis, including drug-resistant strains, should procure this compound as a key intermediate for generating 2-carboxamide derivatives. Class-level evidence demonstrates that imidazo[1,2-a]pyridine-2-carboxamides achieve MIC values as low as ≤0.006 µM against M. tuberculosis H37Rv, rivaling or exceeding the potency of isoniazid [2]. The 2-carboxylate ester enables straightforward conversion to the carboxamide pharmacophore via mild hydrolysis and coupling conditions.

CNS-Targeted Library Synthesis Requiring Balanced LogP (1.8–2.2)

For medicinal chemistry teams constructing CNS-focused compound libraries, ethyl 3-methylimidazo[1,2-a]pyridine-2-carboxylate offers a calculated LogP of approximately 1.87–1.91, which falls within the optimal range for blood–brain barrier penetration (LogP 1–3) . This avoids the excessively low LogP of the unsubstituted parent core (~1.2–1.3) that may limit passive membrane permeability, while also avoiding the excessively high LogP (>3.5) of heavily halogenated analogs associated with poor solubility and potential toxicity [3].

Scaffold-Hopping and Fragment-Based Drug Discovery (FBDD)

The imidazo[1,2-a]pyridine core is a validated scaffold-hopping replacement for benzimidazole-based kinase inhibitors including PI3K and CDK inhibitor programs [4]. Ethyl 3-methylimidazo[1,2-a]pyridine-2-carboxylate, with its 3-methyl substitution and 2-ester handle, provides an ideal entry point for fragment-growing strategies. The compound supports palladium-catalyzed cross-coupling reactions for rapid diversification and is compatible with fragment-based screening workflows where the 3-methyl group can be exploited as a lipophilic efficiency probe .

Quote Request

Request a Quote for Ethyl 3-methylimidazo[1,2-a]pyridine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.